Propyl propionate
Overview
Description
Propyl propionate, also known as propyl propanoate, is an organic compound with the molecular formula C₆H₁₂O₂. It is an ester formed from the reaction between propanol and propionic acid. This compound is a colorless liquid with a fruity odor, often described as having a chemically tinged pineapple or pear scent .
Mechanism of Action
Target of Action
Propyl propionate, also known as propyl propanoate, is an organic compound with the molecular formula C6H12O2 . It is the ester of propanol and propionic acid It is known that this compound is synthesized in an equilibrium reaction, which suggests that its targets could be enzymes or other molecules involved in this process .
Mode of Action
It is synthesized in an equilibrium reaction, which suggests that it interacts with its targets to maintain this equilibrium . The interaction of this compound with its targets may result in changes in the equilibrium state, potentially influencing the yield of the reaction .
Biochemical Pathways
This compound is involved in the metabolism of propionate in certain organisms . The metabolism of propionate involves the activation of the methylcitrate cycle (MCC), a pathway responsible for propionyl-CoA metabolism . Propionyl-CoA is a toxic compound formed during the degradation of odd-chain fatty acids, branched chain amino acids, and cholesterol . Therefore, the ability to metabolize propionyl-CoA via the MCC is crucial for organisms that produce or utilize this compound .
Pharmacokinetics
It is known that this compound is a biodegradable product , suggesting that it is metabolized and excreted by organisms that produce or utilize it
Result of Action
It is known that this compound can be used in the production of drugs, inks, coating, food, and perfume , suggesting that it may have diverse effects at the molecular and cellular level depending on its application.
Biochemical Analysis
Biochemical Properties
Propyl propionate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, in the metabolism of a human pathogenic fungus, this compound activates the methylcitrate cycle (MCC), a pathway responsible for propionyl-CoA metabolism .
Cellular Effects
This compound influences cell function in various ways. It impacts cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the metabolism of Paracoccidioides spp., a fungus that causes one of the most prevalent mycoses in Latin America .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is involved in the degradation of odd-chain fatty acids, branched chain amino acids, and cholesterol .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that the metabolism of this compound in P. lutzii is under regulation at transcriptional and phosphorylation levels .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels. For instance, it is involved in the metabolism of propionyl-CoA, a toxic compound formed during the degradation of certain fatty acids and cholesterol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Propyl propionate is typically synthesized through an esterification reaction between propionic acid and propanol. The reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the mixture to facilitate the formation of the ester. The general reaction is as follows:
CH₃CH₂COOH+CH₃CH₂CH₂OH→CH₃CH₂COOCH₂CH₂CH₃+H₂O
Industrial Production Methods: In industrial settings, this compound can be produced using a Simulated Moving Bed Reactor (SMBR) packed with a heterogeneous catalyst like Amberlyst 46 resin. This method allows for the simultaneous reaction and separation of products, enhancing the yield and purity of this compound . The process involves the continuous removal of the ester from the reaction zone, shifting the equilibrium towards the product side.
Chemical Reactions Analysis
Types of Reactions: Propyl propionate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into propionic acid and propanol.
Transesterification: This reaction involves the exchange of the alkoxy group of an ester with another alcohol. For example, this compound can react with methanol to form methyl propionate and propanol.
Reduction: this compound can be reduced to propanol and propionic acid using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and acid or base catalysts.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products Formed:
Hydrolysis: Propionic acid and propanol.
Transesterification: Different esters and alcohols.
Reduction: Propanol and propionic acid.
Scientific Research Applications
Propyl propionate has several applications in scientific research and industry:
Chemistry: Used as a solvent in various chemical reactions and processes due to its moderate volatility and low odor.
Biology: Acts as a biomarker in metabolic studies involving humans and rats.
Medicine: Utilized in the formulation of certain drugs and as a solvent in pharmaceutical preparations.
Industry: Employed in the production of perfumes, flavoring agents, and coatings.
Comparison with Similar Compounds
Ethyl propionate: An ester formed from ethanol and propionic acid.
Methyl propionate: An ester formed from methanol and propionic acid.
Butyl propionate: An ester formed from butanol and propionic acid.
Comparison:
This compound stands out due to its unique combination of physical properties and applications, making it a valuable compound in various fields.
Properties
IUPAC Name |
propyl propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-3-5-8-6(7)4-2/h3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCSINKKTEDDPNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4042337 | |
Record name | Propyl propionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4042337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, colourless to pale yellow liquid with a fruity (apple, banana, pineapple) odour | |
Record name | Propanoic acid, propyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Propyl propionate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030059 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | Propyl propionate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/238/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
122.00 to 124.00 °C. @ 760.00 mm Hg | |
Record name | Propyl propionate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030059 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
5.3 mg/mL at 25 °C, miscible with alcohol, ether, propylene glycol; soluble 1 ml in 200 ml water, 1 ml in 1 ml 95% alcohol (in ethanol) | |
Record name | Propyl propionate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030059 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | Propyl propionate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/238/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.873-0.879 | |
Record name | Propyl propionate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/238/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
106-36-5 | |
Record name | Propyl propionate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=106-36-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propyl propionate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106365 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PROPYL PROPIONATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72022 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Propanoic acid, propyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Propyl propionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4042337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Propyl propionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.082 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PROPYL PROPIONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G09TRV00GK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Propyl propionate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030059 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-75.9 °C | |
Record name | Propyl propionate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030059 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Propyl propionate is primarily synthesized via the esterification reaction of propionic acid with 1-propanol. This reaction can be catalyzed by various agents, including:
- Heterogeneous Catalysts: Solid acid catalysts like Amberlyst-15 [], Amberlyst 46 [, , , ], SO4(2-)/Fe2O3 [], and TiSiW12O40/TiO2 [] have been successfully employed for this compound production. These catalysts offer advantages like ease of separation and reusability.
- Homogeneous Catalysts: Homogeneous catalysts, such as ammonium ferric sulfate [, ], zinc triflate [, ], and titanium sulfate (Ti(SO4)2·4H2O) [], have also been reported for this compound synthesis.
- Other Methods: Research has explored innovative approaches like microwave-assisted synthesis using zinc triflate [, ], which demonstrated enhanced reaction rates.
A: Yes, reactive distillation (RD) has emerged as a promising technique for process intensification in this compound synthesis [, , , , , ]. This method combines reaction and separation in a single unit, potentially leading to higher yields, reduced energy consumption, and lower capital costs.
ANone: The molecular formula of this compound is C6H12O2, and its molecular weight is 116.16 g/mol.
ANone: While specific spectroscopic data is not extensively provided in the research excerpts, this compound, being an ester, exhibits characteristic peaks in infrared (IR) spectroscopy corresponding to the carbonyl (C=O) and C-O stretches. Further characterization may involve nuclear magnetic resonance (NMR) spectroscopy to determine the structural arrangement of protons and carbons.
ANone: this compound finds widespread use as a solvent in various industrial applications, including:
- Flavor and Fragrance Industry: this compound contributes to fruity aromas and is used in food flavorings and perfumes. [, , ]
A: Research suggests that this compound, along with butyl acetate, acts as a chemical attractant for the sap beetle, Glischrochilus quadrisignatus [, , ]. This finding has implications for pest management strategies targeting this insect. Additionally, this compound stimulates the germination of teliospores in the bean rust fungus, Uromyces appendiculatus [].
A: While specific interaction mechanisms are not detailed in the provided research, studies on rat L6 skeletal muscle cells revealed that these cells consume this compound along with other aldehydes and esters []. This highlights the potential for metabolic transformation of this compound in biological systems.
A: this compound, being highly volatile [], readily evaporates into the atmosphere. While specific degradation pathways are not discussed in the provided research, atmospheric this compound likely undergoes photochemical degradation reactions with hydroxyl radicals.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.